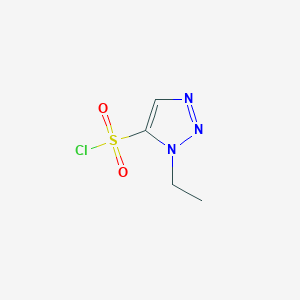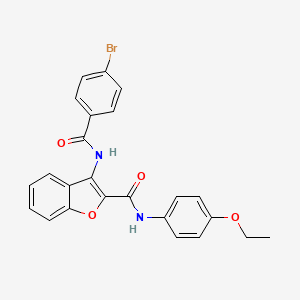
3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. The inhibition of MMP activity has been implicated in a wide range of pathological conditions, including cancer, arthritis, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antidopaminergic Properties
Research into benzamide derivatives, including compounds structurally related to 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, has identified their potential as antipsychotic agents. Studies have focused on the synthesis and antidopaminergic properties of these compounds, evaluating their affinity for dopamine receptors and their effects on behavioral responses in animal models. The aim is to discover compounds with high potency and selectivity for dopamine D-2 receptors, which could lead to the development of new antipsychotic medications with reduced side effects (Högberg et al., 1990).
Chemical Synthesis Techniques
The chemical synthesis of highly functionalized benzofuran-2-carboxamides, which are structurally related to the compound of interest, has been advanced through methodologies like the Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction. These techniques provide a diversified approach to synthesizing benzofuran-2-carboxamides, offering a pathway to generate a wide array of compounds for further pharmacological evaluation (Han et al., 2014).
GPR35 Agonist Development
Compounds akin to this compound have been explored as potent and selective agonists for the G protein-coupled receptor GPR35. This research involves the synthesis of tritium-labeled compounds for receptor binding studies, contributing to our understanding of GPR35's role in physiology and its potential as a therapeutic target (Thimm et al., 2013).
Exploration of Antimicrobial and Anti-inflammatory Properties
The synthesis of novel compounds derived from benzofuran and related structures has been aimed at identifying new anti-inflammatory and analgesic agents. These studies assess the cyclooxygenase inhibition properties and evaluate the analgesic and anti-inflammatory activities of synthesized compounds, contributing to the discovery of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Screening
Synthetic efforts have also extended to the development of benzofuran aryl ureas and carbamates, with a focus on their antimicrobial potential. Through the synthesis and characterization of these compounds, research seeks to uncover new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens (Kumari et al., 2019).
Eigenschaften
IUPAC Name |
3-[(4-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-2-30-18-13-11-17(12-14-18)26-24(29)22-21(19-5-3-4-6-20(19)31-22)27-23(28)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRIVBAFNRLNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)


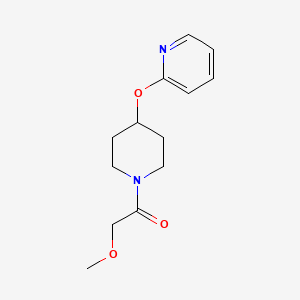

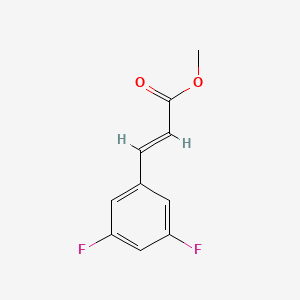
![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)

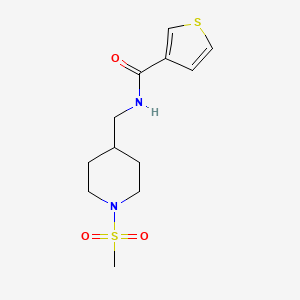

![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)
